molecular formula C10H15NO B13535642 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine

1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine

Cat. No.: B13535642
M. Wt: 165.23 g/mol
InChI Key: GNIZRNNYVYWCCI-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine typically involves the reaction of 4-(methoxymethyl)benzaldehyde with methylamine under reductive amination conditions. The process can be carried out using sodium cyanoborohydride as a reducing agent in a suitable solvent such as methanol or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 4-(methoxymethyl)benzoic acid or 4-(methoxymethyl)benzaldehyde.

    Reduction: Formation of N-methyl-4-(methoxymethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)-N-methylmethanamine
  • 1-(4-Methylphenyl)-N-methylmethanamine
  • 1-(4-Hydroxyphenyl)-N-methylmethanamine

Comparison: 1-(4-(Methoxymethyl)phenyl)-N-methylmethanamine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-[4-(methoxymethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C10H15NO/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11H,7-8H2,1-2H3

InChI Key

GNIZRNNYVYWCCI-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)COC

Origin of Product

United States

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